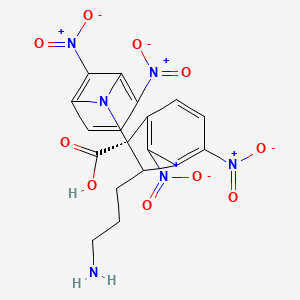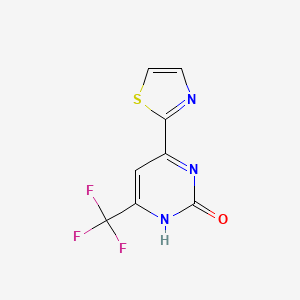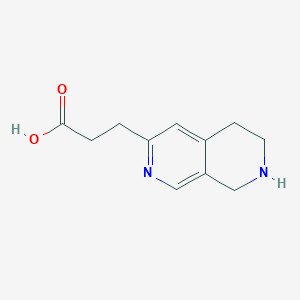
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid is a heterocyclic compound that belongs to the naphthyridine familyThe structure of this compound includes a naphthyridine core, which is known for its diverse biological activities and photochemical properties .
Méthodes De Préparation
The synthesis of 3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . Another approach includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of tetrabromobenzene-1,3-disulfonamide . Industrial production methods often focus on optimizing these reactions for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds. Major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In medicinal chemistry, it is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent . In materials science, it is used as a component in light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Additionally, it serves as a ligand in coordination chemistry and is studied for its role in self-assembly host-guest systems .
Mécanisme D'action
The mechanism of action of 3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been found to have a high affinity for αvβ6 integrin, which plays a role in cell adhesion and signaling . The compound’s effects are mediated through its binding to this integrin, leading to various downstream effects that contribute to its biological activities.
Comparaison Avec Des Composés Similaires
3-(5,6,7,8-Tetrahydro-2,7-naphthyridin-3-yl)propanoic acid can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar core structure, their biological activities and applications can vary significantly. For example, 1,8-naphthyridine is known for its use in antibacterial agents like gemifloxacin, whereas 1,5-naphthyridine derivatives are explored for their anticancer properties . The unique structural features of this compound contribute to its distinct biological activities and applications.
Propriétés
Formule moléculaire |
C11H14N2O2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
3-(5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)2-1-10-5-8-3-4-12-6-9(8)7-13-10/h5,7,12H,1-4,6H2,(H,14,15) |
Clé InChI |
NRXMLXNYGPNRHN-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=CN=C(C=C21)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



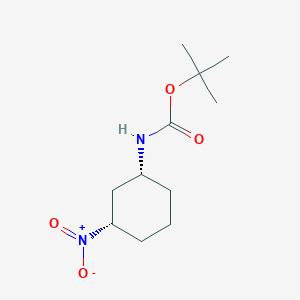
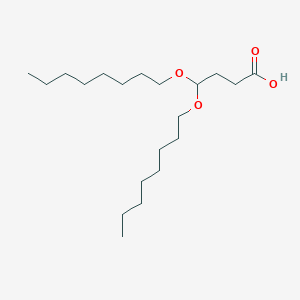
![Magnesium 4,4'-dioxido-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B13728539.png)

![4-[5,10,11,16,17-Pentakis(4-carboxyphenyl)-3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1,3,5,7,9,11,13,15,17-nonaen-4-yl]benzoic acid](/img/structure/B13728566.png)
![(2R)-2-[(5-nitropyridin-2-yl)amino]-2-phenylethanol](/img/structure/B13728571.png)

![8-Iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13728583.png)

![2-[(4-Ethylphenyl)formamido]propanoic acid](/img/structure/B13728586.png)
